(E)-3-(4-methoxyphenyl)-2-[1-[(2-methylnaphthalen-1-yl)methyl]benzimidazol-2-yl]prop-2-enenitrile
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Overview
Description
(E)-3-(4-methoxyphenyl)-2-[1-[(2-methylnaphthalen-1-yl)methyl]benzimidazol-2-yl]prop-2-enenitrile is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a methoxyphenyl group, a naphthylmethyl group, and a benzimidazole moiety in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-2-[1-[(2-methylnaphthalen-1-yl)methyl]benzimidazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Introduction of Naphthylmethyl Group: The naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylnaphthalene and a suitable alkylating agent.
Formation of the Enenitrile Moiety: The enenitrile moiety can be formed by a Knoevenagel condensation reaction between the benzimidazole derivative and 4-methoxybenzaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxyphenyl)-2-[1-[(2-methylnaphthalen-1-yl)methyl]benzimidazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Industry
Possible use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-methoxyphenyl)-2-[1-[(2-methylnaphthalen-1-yl)methyl]benzimidazol-2-yl]prop-2-enenitrile would depend on its specific biological target. Benzimidazole derivatives often interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of the methoxyphenyl and naphthylmethyl groups could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure with known biological activities.
Methoxyphenyl Derivatives: Compounds with similar substituents on the phenyl ring.
Naphthylmethyl Derivatives: Compounds with similar naphthylmethyl groups.
Uniqueness
The unique combination of the methoxyphenyl, naphthylmethyl, and benzimidazole moieties in (E)-3-(4-methoxyphenyl)-2-[1-[(2-methylnaphthalen-1-yl)methyl]benzimidazol-2-yl]prop-2-enenitrile may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-[1-[(2-methylnaphthalen-1-yl)methyl]benzimidazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c1-20-11-14-22-7-3-4-8-25(22)26(20)19-32-28-10-6-5-9-27(28)31-29(32)23(18-30)17-21-12-15-24(33-2)16-13-21/h3-17H,19H2,1-2H3/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJOLKKVBWHLPO-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3C4=CC=CC=C4N=C3C(=CC5=CC=C(C=C5)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3C4=CC=CC=C4N=C3/C(=C/C5=CC=C(C=C5)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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